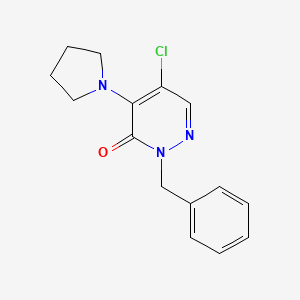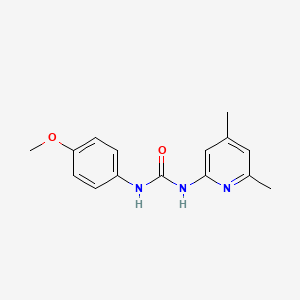
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied due to its potential use in treating various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone selectively activates α7 nAChRs, which are widely distributed in the brain and are involved in various cognitive and physiological processes. Activation of α7 nAChRs by 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone leads to the release of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of neuroinflammation, and the promotion of neurogenesis. These effects are thought to underlie the potential therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone in various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its selectivity for α7 nAChRs, which allows for the investigation of the specific role of α7 nAChRs in various neurological processes. However, one limitation of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its relatively short half-life, which may limit its effectiveness in long-term experiments.
Future Directions
For the study of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone include the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone and to develop more potent and selective α7 nAChR agonists.
Synthesis Methods
The synthesis of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloro-5-nitrobenzyl bromide with pyrrolidine, followed by the reduction of the nitro group with palladium on carbon and the cyclization of the resulting amine with 2-chloro-3-formylpyridine. The final product is obtained by the reduction of the pyridine ring with sodium borohydride.
Scientific Research Applications
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive function and reduce amyloid-β levels in animal models. In schizophrenia, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive deficits and reduce negative symptoms in animal models. In depression, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have antidepressant-like effects in animal models.
properties
IUPAC Name |
2-benzyl-5-chloro-4-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-10-17-19(11-12-6-2-1-3-7-12)15(20)14(13)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICBYDBHKEABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NN(C2=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)

![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)

![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)